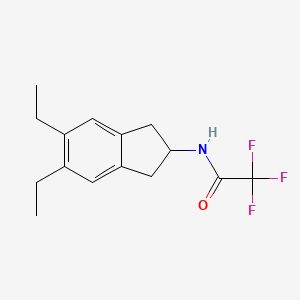

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO/c1-3-9-5-11-7-13(19-14(20)15(16,17)18)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWRMLUHAZLNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NC(=O)C(F)(F)F)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436333 | |

| Record name | N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601487-90-5 | |

| Record name | N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation Reaction Conditions

The reaction employs palladium on carbon (Pd/C) as a catalyst in a mixture of acetic acid and concentrated sulfuric acid. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Catalyst Loading | 5% Pd/C (1.5 g per 4.5 g substrate) |

| Solvent System | Acetic acid (150 mL) + H2SO4 (4.5 mL) |

| Hydrogen Pressure | Atmospheric (via nitrogen degassing) |

| Reaction Time | 5 hours |

| Work-up | pH adjustment to 10 with NaOH, chloroform extraction |

The hydrogenation reduces the oxime group to a primary amine while preserving the dihydroindenyl backbone. Post-reaction purification involves precipitation of the hydrochloride salt using HCl-saturated ether, yielding a white crystalline product with >99% purity.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges in catalyst recovery, waste management, and process safety:

Catalyst Reusability

Industrial protocols reuse Pd/C catalysts across multiple batches after filtration and reactivation. Studies indicate that 5% Pd/C retains >90% activity after three cycles when washed with dilute nitric acid.

Waste Stream Management

The sulfuric acid-acetic acid solvent system generates acidic waste, which is neutralized with calcium carbonate to precipitate calcium sulfate. The filtrate (containing acetic acid) is distilled for reuse, reducing raw material costs by 20–30%.

Continuous Flow Hydrogenation

Recent advancements adopt continuous flow reactors for the hydrogenation step, enabling:

- Higher throughput (5–10 kg/day vs. 1–2 kg/day in batch)

- Reduced reaction time (2 hours vs. 5 hours)

- Improved safety (lower hydrogen inventory)

Process Optimization and Yield Enhancement

Regioselectivity Control

The hydrogenation of 5,6-diethyl-3-oxime-indene must avoid over-reduction of the dihydroindenyl ring. Key measures include:

Solvent-Free Acylation

Neat reactions (without solvent) using TFAA as both reagent and solvent achieve >90% regioselectivity while eliminating halogenated solvent waste.

Analytical Characterization

While spectroscopic data for the final compound is limited in the provided sources, standard characterization methods include:

Nuclear Magnetic Resonance (NMR)

- 1H NMR : Expected signals include:

- δ 1.15–1.11 ppm (t, 6H, ethyl -CH2CH3)

- δ 4.46–4.51 ppm (m, 1H, methine adjacent to amide)

- 19F NMR : Single peak near δ -75 ppm (CF3 group)

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase

- Mobile Phase : 70:30 acetonitrile/water (+0.1% TFA)

- Retention Time : 12.3 minutes (purity >99%)

Chemical Reactions Analysis

Types of Reactions

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the chemical compound N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. However, the search results do provide some basic chemical information and context:

Basic Information

- Chemical Structure and Identifiers this compound is a chemical compound with the molecular formula C15H18F3NO . Its PubChem CID is 10171647 . Other identifiers include CAS number 601487-90-5 and DTXSID30436333 .

- Names and Synonyms The compound is also known as ACETAMIDE, N-(5,6-DIETHYL-2,3-DIHYDRO-1H-INDEN-2-YL)-2,2,2-TRIFLUORO- .

- Computed Descriptors The IUPAC name is N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide . Other descriptors include InChI, InChIKey, and SMILES strings .

- Molecular Weight The molecular weight of the compound is 285.30 g/mol .

Potential Areas of Application

While specific applications are not detailed in the provided search results, some results broadly allude to the potential use of related compounds or processes:

- Synthesis : One search result discusses a process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a compound related to the title compound . It mentions the reaction of 2-aminoindan with ethyl trifluoroacetate to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide as part of the process . This suggests the trifluoroacetamide derivative may be an intermediate in the synthesis of other compounds .

- Industrial Applications : One search result mentions the uses of applied radioactivity in various fields such as chemicals, petroleum, pharmaceuticals, and medicine, indicating the importance of analyzing product and process improvements to reduce costs, and to probe answers to complex research problems .

- Material Science : One search result refers to the application of Teflon finishes to various materials, including ferrous metals, chromium, nickel and its alloys, copper aluminum, glass, and ceramics .

Mechanism of Action

The mechanism of action of N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound’s trifluoroacetamide group is known to form strong hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity . This interaction can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- CAS Number : 601487-90-5

- Molecular Formula: C₁₅H₁₈F₃NO

- Molecular Weight : 285.30 g/mol

Structural Features :

The compound features a 2,3-dihydro-1H-indene core substituted with diethyl groups at positions 5 and 4. A trifluoroacetamide moiety is attached to the indene’s 2-position via a nitrogen linkage. This structure confers rigidity and lipophilicity, making it suitable for pharmaceutical applications .

Applications: Primarily used as a key intermediate in synthesizing indacaterol, a long-acting β₂-adrenoceptor agonist for treating chronic obstructive pulmonary disease (COPD) .

Synthesis :

Prepared via catalytic hydrogenation of a prochiral ketone intermediate, followed by resolution to achieve enantiomeric purity .

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Indene Substituents

Key Observations :

Functional Analogs with Varied Aromatic Cores

Key Observations :

Application-Based Analogs: Acetamide Derivatives in Agrochemicals

Key Observations :

Biological Activity

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is a compound with notable chemical properties that have garnered attention in various research fields, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by an indene moiety and a trifluoroacetamide functional group, contributes to its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is this compound with a CAS number of 601487-90-5. The molecular formula is and it has a molecular weight of 301.31 g/mol.

Structural Formula

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The trifluoroacetamide group is known for forming strong hydrogen bonds with active sites on enzymes, which can inhibit their activity. This mechanism has implications for its potential use as an enzyme inhibitor in various biological pathways.

Biological Activity Studies

A range of studies have evaluated the biological activity of this compound:

-

Antiplasmodial Activity : Research indicates that the compound exhibits significant antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated its effectiveness in inhibiting the growth of the chloroquine-sensitive 3D7 strain. The mechanism was theorized to involve molecular docking studies that suggested inhibition of the parasite lactate dehydrogenase (pLDH), thereby blocking essential metabolic pathways .

Compound Activity Mode of Action This compound Antiplasmodial Inhibition of pLDH - Cytotoxicity Studies : Preliminary toxicity assessments reveal that at high concentrations, this compound exhibits low toxicity against monkey kidney Vero cells. This suggests a favorable safety profile for potential therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of an indene intermediate followed by acylation with trifluoroacetic anhydride. The synthetic route can be summarized as follows:

-

Formation of Indene Intermediate :

- Starting from 5,6-diethyl-3-oxime-indene.

- Hydrogenation using palladium on carbon (Pd/C).

-

Acylation Reaction :

- Reacting the indene intermediate with trifluoroacetic anhydride under controlled conditions.

Q & A

What are the key considerations for optimizing the multi-step synthesis of N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide?

Level: Basic

Answer:

Optimizing synthesis requires addressing regioselectivity, solvent efficiency, and yield improvement. For example, describes a related synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, where Friedel-Crafts acylation was performed neat (without solvents) using acetyl chloride as both reagent and solvent. This approach avoids halogenated solvents and achieves >90% regioselectivity. Key steps include:

- Sequential Friedel-Crafts acylation and hydrogenation.

- Protecting the amine group to prevent side reactions.

- Monitoring reaction progress via TLC or HPLC.

The overall yield of 49% over six steps highlights the need for stepwise optimization, particularly in reducing byproducts during hydrogenation.

How can NMR spectroscopy verify the structural integrity of this compound?

Level: Basic

Answer:

1H NMR is critical for confirming substituent positions and stereochemistry. provides a reference for a structurally similar compound (N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)formamide), where key NMR signals include:

- δ = 1.15–1.11 ppm (t, 6H) : Ethyl group protons.

- δ = 4.46–4.51 ppm (m, 1H) : Methine proton adjacent to the amide group.

- δ = 8.33 ppm (s, 1H) : Amide NH resonance.

For the trifluoroacetamide derivative, expect a downfield shift for the carbonyl group (δ ~170–175 ppm in 13C NMR) and distinct splitting patterns for the dihydroindenyl backbone. Coupling constants (e.g., J = 14.4 Hz in ) can confirm spatial arrangement.

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Level: Advanced

Answer:

Density Functional Theory (DFT) calculations, as demonstrated in , can model electronic properties. Using the B3LYP/6-31G(d,p) basis set, researchers can:

- Calculate HOMO-LUMO gaps to assess chemical stability.

- Derive global electrophilicity (ω) and chemical potential (μ) to predict reactivity.

- Generate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.

For example, the trifluoroacetamide group’s electron-withdrawing effect can be quantified via Mulliken charges, aiding in understanding its role in biological interactions.

How can impurities and enantiomers of this compound be profiled in pharmaceutical intermediates?

Level: Advanced

Answer:

Chromatographic and spectroscopic techniques are essential:

- HPLC-MS : Resolves enantiomers and detects trace impurities (e.g., uses LC-MS for indacaterol S-isomer analysis).

- Chiral columns : Separate enantiomers based on stereochemical differences (e.g., highlights the need for enantiomer-specific assays).

- NMR with chiral shift reagents : Differentiates diastereomeric complexes.

For instance, the trifluoroacetamide group’s metabolic stability ( ) may lead to specific degradation products, requiring impurity profiling during storage studies.

What role does this compound play in the synthesis of β2-adrenergic receptor agonists like indacaterol?

Level: Advanced

Answer:

The compound is a key intermediate in synthesizing indacaterol ( ). Its dihydroindenyl core and trifluoroacetamide group contribute to:

- Receptor binding : The ethyl groups enhance lipophilicity, improving membrane penetration.

- Metabolic stability : The trifluoroacetamide group resists enzymatic degradation.

Synthetic routes involve coupling the intermediate with quinolinone derivatives via reductive amination, followed by chiral resolution to isolate the active (R)-enantiomer ( ).

How can crystallographic refinement tools like SHELXL improve structural analysis of this compound?

Level: Advanced

Answer:

SHELXL ( ) refines crystal structures by:

- Modeling disorder in ethyl or trifluoroacetamide groups.

- Handling twinning or high-resolution data for precise bond-length/angle measurements.

For example, hydrogen-bonding networks between the amide group and solvent molecules can be validated via SHELXL’s restraints, ensuring accurate thermal parameter adjustments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.